molecular formula C8H14N2O2 B084204 Carbazic acid, 3-cyclohexylidene-, methyl ester CAS No. 14702-42-2

Carbazic acid, 3-cyclohexylidene-, methyl ester

Cat. No. B084204
CAS RN: 14702-42-2
M. Wt: 170.21 g/mol
InChI Key: DAMPHUADNVWPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazic acid, 3-cyclohexylidene-, methyl ester, also known as CIME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol. CIME is a derivative of carbazole, which is a heterocyclic aromatic organic compound.

Mechanism Of Action

The mechanism of action of Carbazic acid, 3-cyclohexylidene-, methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer and viral cells. Carbazic acid, 3-cyclohexylidene-, methyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.

Biochemical And Physiological Effects

Carbazic acid, 3-cyclohexylidene-, methyl ester has been found to have low toxicity and to be well-tolerated in animal studies. However, its biochemical and physiological effects are still being investigated. Some studies have reported that Carbazic acid, 3-cyclohexylidene-, methyl ester can affect the expression of certain genes and proteins in cancer and viral cells, leading to cell death or inhibition of replication.

Advantages And Limitations For Lab Experiments

One advantage of using Carbazic acid, 3-cyclohexylidene-, methyl ester in lab experiments is its low toxicity and high stability, which make it a safe and reliable compound to work with. However, one limitation is its limited solubility in certain solvents, which can affect its performance in certain applications.

Future Directions

There are several future directions for research on Carbazic acid, 3-cyclohexylidene-, methyl ester. One direction is to explore its potential applications in other fields, such as catalysis and materials science. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies for cancer and viral diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Carbazic acid, 3-cyclohexylidene-, methyl ester in animal and human trials.

Synthesis Methods

The synthesis of Carbazic acid, 3-cyclohexylidene-, methyl ester involves the reaction of carbazole with cyclohexanone in the presence of a catalyst, followed by esterification with methanol. This method has been reported in several studies and has been found to be efficient and cost-effective.

Scientific Research Applications

Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a building block for the synthesis of novel materials with improved properties. In optoelectronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a sensitizer in dye-sensitized solar cells, which have shown promising results in terms of efficiency and stability. In medicinal chemistry, Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential anticancer and antiviral activities.

properties

CAS RN

14702-42-2

Product Name

Carbazic acid, 3-cyclohexylidene-, methyl ester

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

methyl N-(cyclohexylideneamino)carbamate

InChI

InChI=1S/C8H14N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11)

InChI Key

DAMPHUADNVWPLW-UHFFFAOYSA-N

SMILES

COC(=O)NN=C1CCCCC1

Canonical SMILES

COC(=O)NN=C1CCCCC1

synonyms

3-Cyclohexylidenecarbazic acid methyl ester

Origin of Product

United States

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